

JNJ-41443532 synonyms and alternative names in literature

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Compound of Interest

Compound Name: **JNJ-41443532**

Cat. No.: **B608220**

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JNJ-41443532: A Technical Overview of a CCR2 Antagonist

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

JNJ-41443532 is an investigational small molecule that acts as a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). Developed by Johnson & Johnson, this compound has been evaluated in clinical trials for its potential therapeutic effects in type 2 diabetes mellitus. This technical guide provides a comprehensive overview of **JNJ-41443532**, including its synonyms, alternative names, mechanism of action, available quantitative data, and detailed experimental methodologies based on publicly available literature.

Synonyms and Alternative Names

JNJ-41443532 is identified in scientific literature and databases through several synonyms and chemical identifiers.

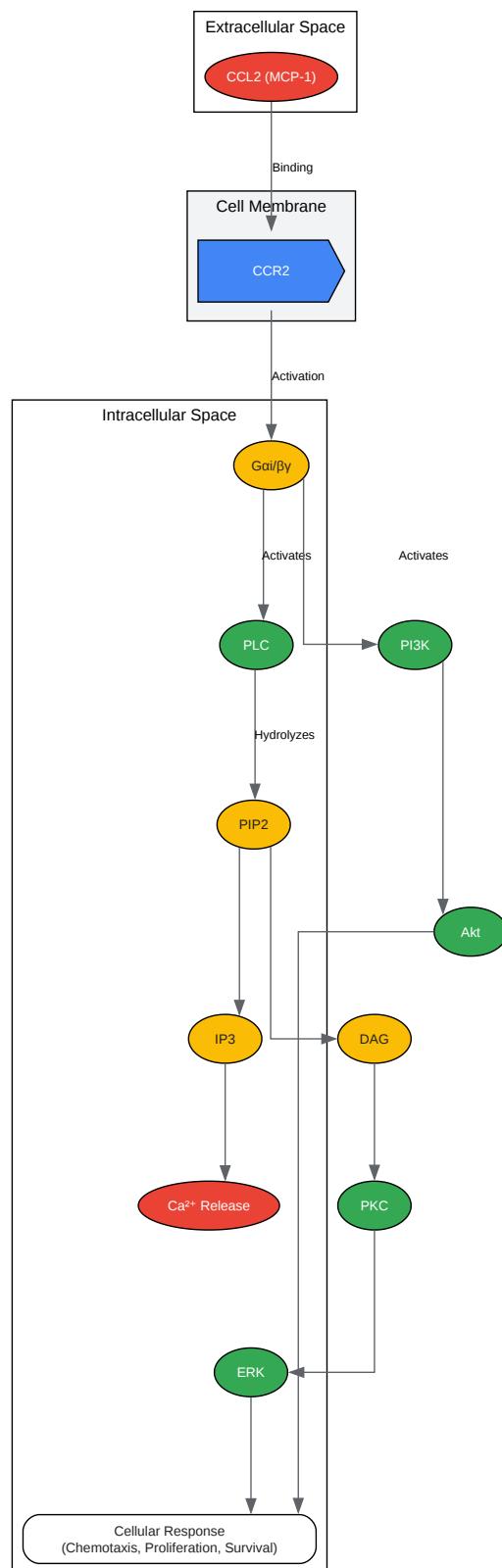
Identifier Type	Identifier
Development Name	JNJ-41443532
Synonym	CCR2 Antagonist 5
Chemical Name	N-[2-[[1-[4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexyl]azetidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Alternative Forms	JNJ-41443532 monohydrate, JNJ-41443532-zap
CAS Number	1228650-83-6 (Parent), 1228651-46-4 (Monohydrate)

Mechanism of Action: CCR2 Antagonism

JNJ-41443532 exerts its pharmacological effects by competitively inhibiting the binding of the chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), to its receptor, CCR2. The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation. In the context of metabolic diseases such as type 2 diabetes, this pathway is implicated in the infiltration of macrophages into adipose tissue, which contributes to a state of chronic, low-grade inflammation and insulin resistance. By blocking this interaction, **JNJ-41443532** aims to reduce macrophage accumulation in key metabolic tissues and thereby ameliorate inflammation and improve insulin sensitivity.

CCL2-CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to cellular responses such as chemotaxis, proliferation, and survival. The diagram below illustrates the key components of this pathway.



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Caption: Simplified CCL2-CCR2 Signaling Pathway.

Quantitative Data

The following tables summarize the available quantitative data for **JNJ-41443532** from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

Parameter	Species	Value
hCCR2 Binding Affinity (IC50)	Human	37 nM
Chemotaxis Inhibition (IC50)	Human	30 nM
mCCR2 Binding Affinity (Ki)	Murine	9.6 μ M

Table 2: In Vivo Efficacy (Mouse Model)

Parameter	Model	Value (ED50)
Inhibition of Leukocyte Influx	Thioglycollate-induced peritonitis	3 mg/kg

Table 3: Phase 2 Clinical Trial Pharmacokinetics (NCT01230749)

Parameter	Value
Median Time to Maximum Concentration (t _{max})	2 hours
Mean Elimination Half-life (t _{1/2})	~8 hours

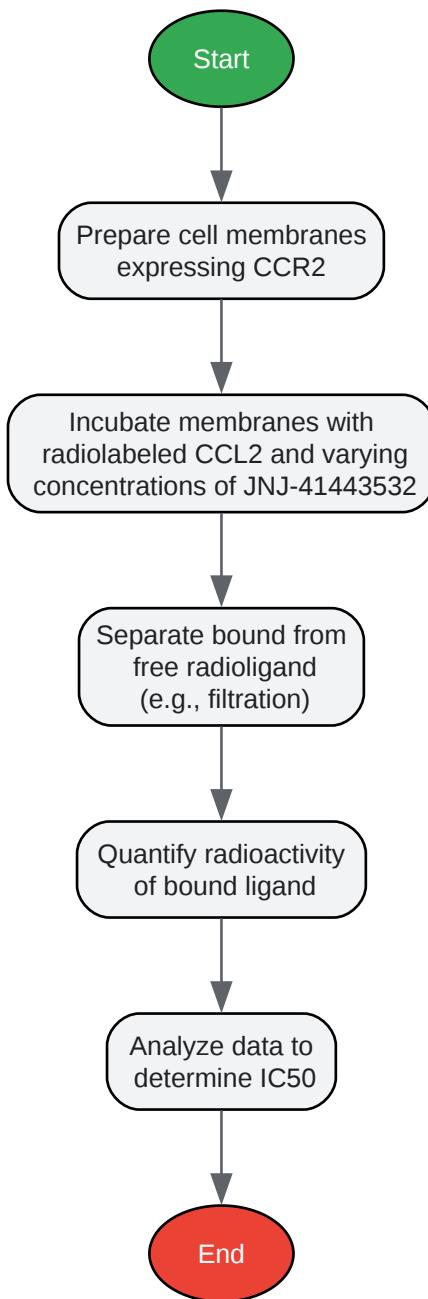
Experimental Protocols

This section provides an overview of the methodologies likely employed in the characterization of **JNJ-41443532**, based on standard practices in the field. Note: Specific, proprietary protocols from Johnson & Johnson are not publicly available.

Radioligand Binding Assay (for IC50 Determination)

This assay is used to determine the concentration of **JNJ-41443532** that inhibits 50% of the binding of a radiolabeled ligand to the CCR2 receptor.

Workflow:



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Caption: Radioligand Binding Assay Workflow.

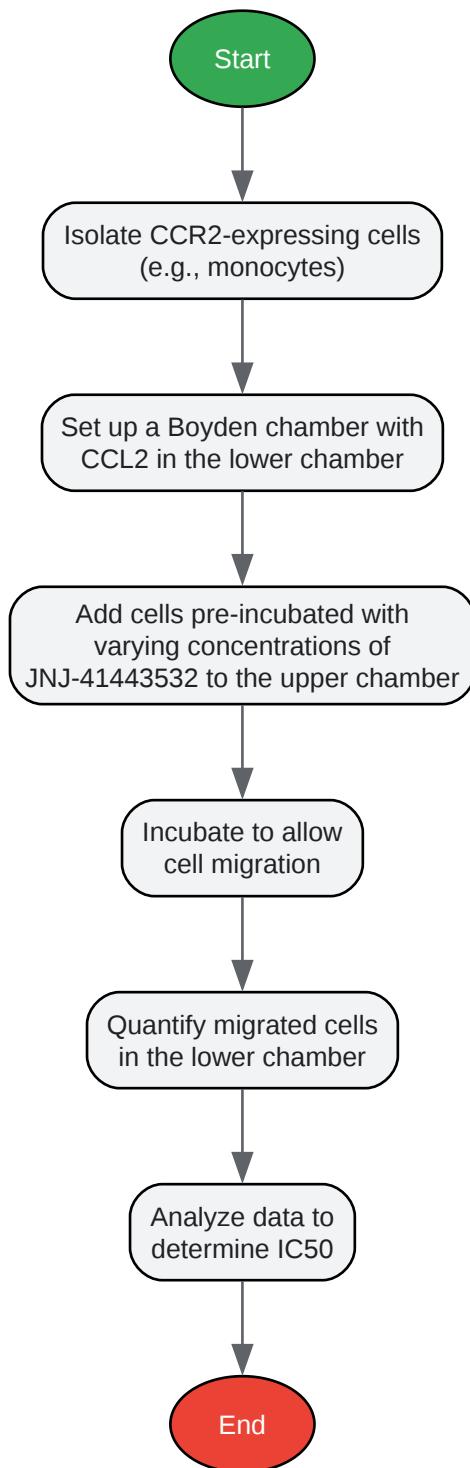
Detailed Steps:

- **Membrane Preparation:** Cell lines overexpressing human CCR2 (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the membrane fraction containing the receptor is isolated by centrifugation.
- **Assay Setup:** The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2), and varying concentrations of **JNJ-41443532** or a vehicle control.
- **Incubation:** The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
- **Separation:** The bound radioligand is separated from the free radioligand using a filtration method. The contents of each well are rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand.
- **Washing:** The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The data are plotted as the percentage of specific binding versus the log concentration of **JNJ-41443532**. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.

Chemotaxis Assay (for Functional Antagonism)

This assay measures the ability of **JNJ-41443532** to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Workflow:



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Caption: Chemotaxis Assay Workflow.

Detailed Steps:

- Cell Preparation: CCR2-expressing cells, such as primary human monocytes or a monocytic cell line (e.g., THP-1), are isolated and suspended in a suitable buffer.
- Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a transwell plate) is used. The lower chamber is filled with media containing CCL2 as the chemoattractant. The upper and lower chambers are separated by a microporous membrane.
- Treatment: The cells are pre-incubated with various concentrations of **JNJ-41443532** or a vehicle control before being added to the upper chamber.
- Incubation: The chamber is incubated for a period of time (typically a few hours) at 37°C in a humidified incubator to allow the cells to migrate through the membrane towards the CCL2 gradient.
- Quantification of Migration: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a plate reader-based method (e.g., using a fluorescent dye).
- Data Analysis: The number of migrated cells is plotted against the concentration of **JNJ-41443532**. The IC₅₀ value, representing the concentration that causes 50% inhibition of chemotaxis, is calculated from the dose-response curve.

Conclusion

JNJ-41443532 is a well-characterized CCR2 antagonist with demonstrated in vitro and in vivo activity. Its mechanism of action, targeting the CCL2-CCR2 inflammatory axis, holds therapeutic promise for metabolic diseases. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in this compound and the broader field of CCR2 antagonism. Further publication of detailed clinical trial results will be crucial in fully elucidating the therapeutic potential of **JNJ-41443532**.

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